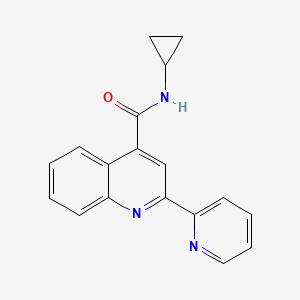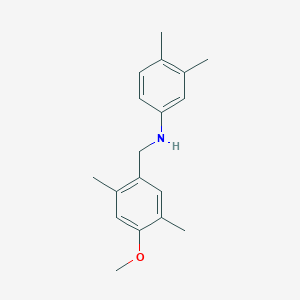
N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine and related compounds has been explored in various studies. For example, Lee et al. (2004) described the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as an efficient catalyst for the Baylis–Hillman reaction, highlighting its role in stabilizing zwitterionic intermediates through ion-dipole interactions (Lee, Gowrisankar, & Kim, 2004). Another approach to synthesizing related compounds involves the acylation and reduction processes to produce sigma receptor ligands, demonstrating the compound's versatility in organic synthesis (de Costa et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds related to N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine has been a subject of study to understand their complex formation and interaction mechanisms. Atakol et al. (2000) reported on the synthesis and structure of a heteronuclear Cu/Zn complex containing a similar ligand, providing insights into the coordination patterns and molecular geometry of these complexes (Atakol, Durmu, Arici, Svoboda, & Fuess, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine derivatives have been studied for their potential applications. For instance, the compound's role as a switchable solvent to promote cell disruption and lipid extraction from microalgae for biodiesel production has been explored, indicating its utility in biofuel technology (Cheng et al., 2020).
Physical Properties Analysis
The physical properties, such as molar heat capacities, of compounds like N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine, have been measured to better understand their behaviors in different conditions. Lin, Leron, and Li (2014) provided data on the molar heat capacities of aqueous binary and ternary mixtures of similar diamines, offering valuable information for their application in CO2 capture processes (Lin, Leron, & Li, 2014).
Eigenschaften
IUPAC Name |
N,N,2,2-tetramethyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-13(2,11-15(3)4)10-14-12-6-8-16(5)9-7-12/h12,14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLYLNCPYLCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCN(CC1)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)
